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Introduction

Sivopixant, also known as S-600918, is a potent and highly selective, orally administered
small molecule antagonist of the P2X3 receptor.[1] Developed by Shionogi, it is under
investigation for its therapeutic potential in treating refractory or unexplained chronic cough
(RCC/UCC).[1][2] The P2X3 receptor, an ATP-gated ion channel, is a key component in the
sensory pathways that initiate the cough reflex.[3][4] Sivopixant's pharmacological profile is
distinguished by its high selectivity for the P2X3 receptor homotrimer over the P2X2/3
heterotrimer, which is implicated in taste disturbances, a common side effect of less selective
P2X3 antagonists.[5][6] This document provides an in-depth technical overview of the
pharmacological properties of Sivopixant, compiling data from preclinical and clinical studies.

Mechanism of Action

Sivopixant exerts its therapeutic effect by acting as a selective antagonist of the purinergic
P2X3 receptor.[1] These receptors are ATP-gated ion channels predominantly expressed on
sensory afferent nerve fibers (Ad and C fibers) that innervate the airways.[3][4]

1.1. Role of P2X3 in the Cough Reflex Inflammation, irritation, or injury in the airways can lead
to the release of extracellular adenosine triphosphate (ATP). This ATP binds to and activates
P2X3 receptors on sensory nerve endings. Activation of these channels leads to cation influx,
depolarization of the neuronal membrane, and the initiation of an action potential. This signal is
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transmitted to the brainstem's cough center, triggering the cough reflex.[3] In chronic cough,
these pathways are often hypersensitized.

1.2. Antagonistic Action of Sivopixant Sivopixant binds to the P2X3 receptor, preventing ATP
from activating the ion channel. By blocking this initial step in the sensory signaling cascade,
Sivopixant reduces the activation of cough-evoking nerves, thereby decreasing cough
frequency and severity.[7]

1.3. Receptor Selectivity and Taste Disturbance P2X3 receptors can exist as homotrimers
(three P2X3 subunits) or as heterotrimers with the P2X2 subunit (P2X2/3). While P2X3
homotrimers are central to the cough reflex, P2X2/3 heterotrimers are highly expressed in taste
bud cells and are implicated in taste perception.[4][6] Less selective P2X3 antagonists, such as
Gefapixant, inhibit both receptor types, leading to a high incidence of taste-related adverse
events like dysgeusia (taste distortion).[6][8] Sivopixant was specifically developed for high
selectivity towards the P2X3 homotrimer, thereby minimizing interaction with the P2X2/3
heterotrimer and reducing the likelihood of taste disturbances.[5][6]
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Caption: P2X3 receptor signaling pathway in the cough reflex and Sivopixant's inhibitory
mechanism.
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Pharmacodynamics

2.1. Receptor Binding Affinity and Selectivity Structure-activity relationship studies have
demonstrated Sivopixant's highly selective antagonistic activity.[3][4] Its potency is significantly
greater for the target P2X3 receptor compared to the P2X2/3 receptor associated with taste.
The molecular basis for this high affinity and selectivity is attributed to a tri-symmetric allosteric
binding site located near the upper vestibule of the P2X3 homotrimer.[5][8][9]

Table 1: In Vitro Receptor Antagonist Potency

Receptor Subtype IC50 Value Source(s)
P2X3 4.2 nM [31[4][6]
P2X2/3 1100 nM [3][4][6]

| Selectivity Ratio (P2X2/3 / P2X3) | ~262-fold | |

This selectivity profile is substantially higher than that of the first-generation antagonist
Gefapixant, which exhibits only three- to eight-fold selectivity.[4]

Clinical Pharmacology

Sivopixant has been evaluated in Phase 2 clinical trials for its efficacy and safety in patients

with refractory or unexplained chronic cough.
3.1. Efficacy

A Phase 2a proof-of-concept, crossover study and a larger Phase 2b parallel-group, dose-
ranging study have provided key insights into the clinical efficacy of Sivopixant.

Table 2: Summary of Efficacy Results from Phase 2a Clinical Trial
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Sivopixant Placebo-
Endpoint (150 Placebo Adjusted p-value Source(s)
mgl/day) Difference
Change in
Daytime
-54.1% -33.0% -31.6% 0.0546 [3][6][10]
Hourly
Coughs
Change in
24-Hour
-52.6% -31.4% -30.9% 0.0386 [10][11]
Hourly
Coughs
Change in
Cough
) -18.8 mm -12.4 mm -6.4 mm 0.1334 [4][11]
Severity
(VAS, mm)

| LCQ Total Score Responders (>1.3 pt increase) | 58.1% | 35.5% | N/A| N/A|[4] |

In the Phase 2b trial, Sivopixant did not meet the primary endpoint of a statistically significant
change from baseline in 24-hour cough frequency compared to placebo across all doses.[2][12]
However, a dose-dependent effect was observed, with the 300 mg dose showing the greatest
numerical improvements in cough frequency and patient-reported outcomes, including cough
severity.[2][13]

Table 3: Key Efficacy Results from Phase 2b Clinical Trial (4 Weeks)
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. Sivopixant 50 Sivopixant 150  Sivopixant 300
Endpoint Source(s)
mg mg mg
Placebo-
Adjusted +13.17% -1.77% -12.47% [2][12]
Change in 24-h (p=0.3532) (p=0.8935) (p=0.3241)
Coughs
Placebo-
Adjusted Change
) +1.75 mm -1.21 mm -6.55 mm
in Cough [12][13]
_ (p=0.5854) (p=0.7056) (p=0.0433)
Severity (VAS,
mm)
LCQ Total Score
Responders
(>1.3 pt N/A N/A 2.21 (p=0.0227)  [13]

increase) - Odds

Ratio vs Placebo

| Patient Global Impression of Change (% reporting improvement) | 61.3% | 78.3% | 86.8% |[2]

[12] |

3.2. Safety and Tolerability

Sivopixant has been generally well-tolerated in clinical trials.[13] The most notable safety

finding, consistent with the P2X3 antagonist class, is the occurrence of taste-related adverse

events. However, owing to its high selectivity, the incidence is lower compared to other agents

in the class.

Table 4: Incidence of Key Adverse Events (AES)
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Phase2a Phase2b Phase2b Phase 2b
Event Placebo Source(s)
(150 mg) (50 mg) (150 mg) (300 mg)

Any
Treatment
20.6% -
-Emergent  35.5% 25.7% 32.0% 49.0% [2][3][12]
A 29.0%

(TEAE)

Treatment-
Related 12.9% N/A N/A N/A 3.2% [3][10]
AEs

Any Taste-
Related 6.5% (mild)  2.0% 13.6% 33.0% 2.9% [10][13]
TEAE

| Discontinuation due to Taste AE | 0% | 0% | 0% | 1.0% (ageusia) | 0% |[13] |

In the Phase 2b study, most taste-related TEAEs were mild to moderate, reversible, and
occurred within the first week of treatment.[2][13] Other reported treatment-related AEs in the
Phase 2a study included single instances of oral hypoesthesia and drug-induced liver injury.[3]

[4]

Pharmacokinetics

Sivopixant has been described as having a favorable pharmacokinetic profile.[3][4][6] Studies
in healthy male subjects have shown that it exhibits more than dose-proportional
pharmacokinetics with multiple dosing.[14] Detailed pharmacokinetic parameters such as
Cmax, Tmax, and half-life from human studies are not extensively published in the reviewed
literature.

Experimental Protocols

5.1. In Vitro Selectivity Determination The high affinity and selectivity of Sivopixant were
elucidated through a combination of advanced molecular biology and electrophysiology
techniques.[5][8][9]
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Chimera Construction: Chimeric receptors were created by swapping domains between
human P2X2 and P2X3 receptors to identify the specific regions responsible for Sivopixant
binding and selectivity.

Site-Directed Mutagenesis: Specific amino acid residues within the P2X3 receptor were
mutated to pinpoint the key residues that form the binding pocket.

Whole-Cell Patch-Clamp Electrophysiology: This technique was used to measure the ion
channel activity of wild-type and mutated P2X3 and P2X2/3 receptors in response to ATP,
and to quantify the inhibitory effect (IC50) of Sivopixant.

Metadynamics and Covalent Occupation: Computational and chemical probe techniques
were used to model the binding site and confirm the allosteric mechanism of inhibition.[5][8]

[°]
5.2. Clinical Trial Methodology (Phase 2a)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, two-period
crossover study.[6][10]

Participants: 31 adult patients with refractory or unexplained chronic cough.[10]

Intervention: Patients received Sivopixant (150 mg) or a matching placebo orally once daily
for 2 weeks. This was followed by a 2-3 week washout period, after which patients crossed
over to the other treatment arm for another 2 weeks.[6][10]

Primary Endpoint: The placebo-adjusted ratio of the average number of coughs per hour
during the daytime after 2 weeks of treatment compared to baseline.[3][10]

Key Secondary Endpoints: Change in 24-hour cough frequency, cough severity Visual
Analog Scale (VAS), and Leicester Cough Questionnaire (LCQ) score.[15]

Cough Monitoring: Coughs were objectively measured using an ambulatory acoustic cough
monitor (e.g., VitaloJAK).[15]
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Caption: Experimental workflow for the Phase 2a crossover clinical trial of Sivopixant.

Conclusion
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Sivopixant is a next-generation P2X3 receptor antagonist with a pharmacological profile
optimized for high selectivity. Its potent inhibition of the P2X3 receptor, coupled with
significantly lower activity at the P2X2/3 receptor, translates into a promising clinical profile for
the treatment of refractory chronic cough.[11] While the Phase 2b trial did not meet its primary
endpoint, dose-dependent improvements in patient-reported outcomes suggest therapeutic
potential, particularly at higher doses.[13] The key advantage of Sivopixant lies in its potential
to reduce cough frequency and severity while offering a more favorable safety profile with a
lower incidence of taste-related disturbances compared to less selective predecessors.[10][11]
Further clinical evaluation is necessary to fully establish its role in the management of chronic
cough.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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